molecular formula C11H17NO4 B15326623 (1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid

(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No.: B15326623
M. Wt: 227.26 g/mol
InChI Key: NIZKROFLGFJBRK-NIAPBFKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[210]pentane-5-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. The tert-butoxycarbonyl (Boc) protecting group is then introduced to protect the amino group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved stability and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability. It may also find applications in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The tert-butoxycarbonyl group can be removed under specific conditions, revealing the active amino group that can participate in further interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amino acids and their derivatives, such as:

  • Bicyclo[2.2.1]heptane-2-carboxylic acid
  • Bicyclo[2.2.2]octane-2-carboxylic acid
  • Bicyclo[3.1.0]hexane-3-carboxylic acid

Uniqueness

What sets (1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid apart is its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. This combination of features provides unique reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1S,4R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.0]pentane-5-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7(6)11/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+,11?

InChI Key

NIZKROFLGFJBRK-NIAPBFKXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1([C@H]2[C@@H]1CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(C2C1CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.